
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a boronate ester, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the ester group results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the boronate ester group, making it less versatile in certain chemical reactions.
5-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is unique due to the presence of both the boronate ester and ethyl ester groups, which provide a combination of reactivity and stability that is valuable in various chemical applications .
Eigenschaften
CAS-Nummer |
919119-64-5 |
|---|---|
Molekularformel |
C18H24BNO5 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24BNO5/c1-7-23-16(21)14-9-11-8-12(22-6)10-13(15(11)20-14)19-24-17(2,3)18(4,5)25-19/h8-10,20H,7H2,1-6H3 |
InChI-Schlüssel |
KGSVNWHVELNVAF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

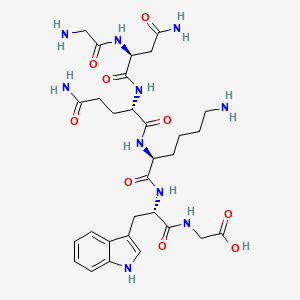
![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
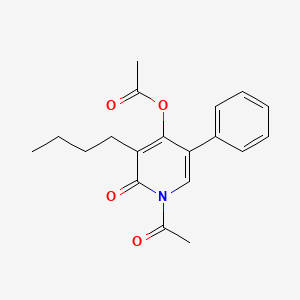
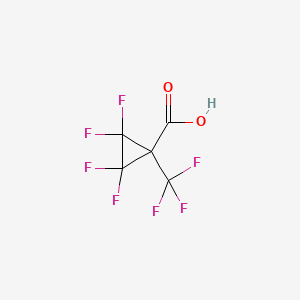
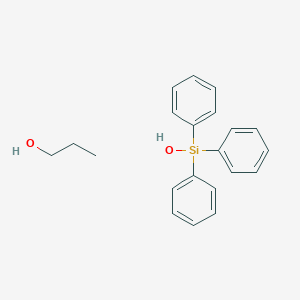
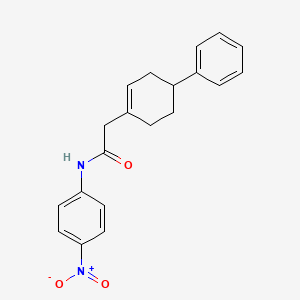
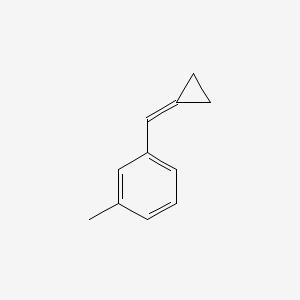
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)

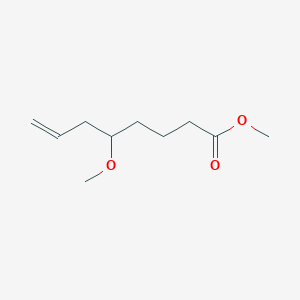
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
